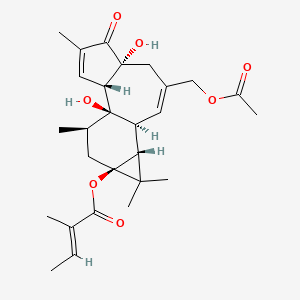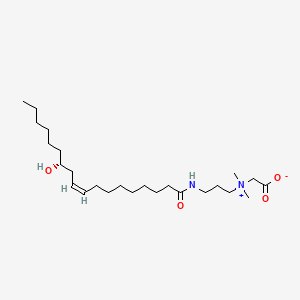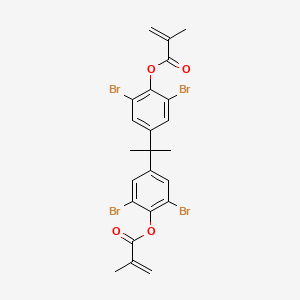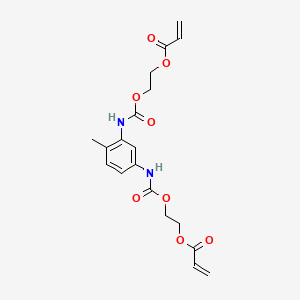![molecular formula C18H22O2 B1623965 (8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione CAS No. 33383-90-3](/img/structure/B1623965.png)
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone group. This compound is notable for its role as a pharmaceutical intermediate in the synthesis of steroids with progestagenic activity .
Métodos De Preparación
The synthesis of (8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione can be achieved through a three-step sequence starting from δ-Lactone . The steps are as follows:
Reaction with Grignard Reagent: δ-Lactone is reacted with a Grignard reagent to form an intermediate compound.
Oxidation with Jones Reagent: The intermediate is then treated with Jones reagent to yield a precursor.
Domino Cyclization Reaction: The precursor undergoes a domino cyclization reaction with piperidinium acetate to form this compound.
Análisis De Reacciones Químicas
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions to form various analogs.
Common reagents used in these reactions include Grignard reagents, Jones reagent, and piperidinium acetate. The major products formed from these reactions are intermediates and derivatives of this compound .
Aplicaciones Científicas De Investigación
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:
Mecanismo De Acción
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione acts as a prohormone, meaning it is converted into an active hormone in the body. It is metabolized into dienolone, which then binds to androgen and progesterone receptors . The compound itself has a much lower affinity for these receptors compared to its active form .
Comparación Con Compuestos Similares
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is similar to other anabolic-androgenic steroids such as trenbolone and androstenedione. it is unique in its specific structure and its role as a prohormone of dienolone . Similar compounds include:
Trenbolone: A potent anabolic steroid with reduced androgenic and estrogenic activity.
Androstenedione: A precursor to testosterone.
Propiedades
Número CAS |
33383-90-3 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(8R,13R,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m0/s1 |
Clave InChI |
BHTWZQKERRCPRZ-LZLYRXPVSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
SMILES isomérico |
C[C@@]12CCC3=C4CCC(=O)C=C4CC[C@@H]3[C@H]1CCC2=O |
SMILES canónico |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)






